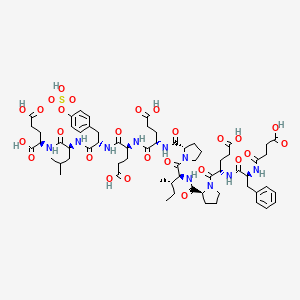
Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) is a synthetic peptide derivative of hirudin, a naturally occurring anticoagulant found in the salivary glands of medicinal leeches. This compound is specifically designed to inhibit thrombin, an enzyme involved in blood clotting, making it a valuable tool in medical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled to the chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is subjected to rigorous quality control measures to ensure purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like DIC and HOBt.
Major Products Formed
Oxidation: Sulfoxides and sulfone derivatives.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as an anticoagulant in the treatment of thrombotic disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The primary mechanism of action of Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) involves the inhibition of thrombin. The peptide binds to the active site of thrombin, preventing it from cleaving fibrinogen into fibrin, a key step in blood clot formation. This inhibition is mediated through specific interactions between the peptide and the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
Hirudin: The natural form of the peptide, also an anticoagulant.
Desirudin: A recombinant form of hirudin used as an anticoagulant.
Bivalirudin: A synthetic peptide that inhibits thrombin, used in medical settings.
Uniqueness
Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) is unique due to its specific modifications, including the succinylation and sulfation of certain residues. These modifications enhance its stability and binding affinity to thrombin, making it a more potent inhibitor compared to its natural counterparts.
Properties
Molecular Formula |
C64H88N10O26S |
|---|---|
Molecular Weight |
1445.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C64H88N10O26S/c1-5-35(4)54(72-61(92)47-14-9-29-73(47)62(93)41(21-26-51(80)81)68-58(89)44(32-36-11-7-6-8-12-36)65-48(75)23-28-53(84)85)63(94)74-30-10-13-46(74)60(91)67-40(20-25-50(78)79)55(86)66-39(19-24-49(76)77)56(87)71-45(33-37-15-17-38(18-16-37)100-101(97,98)99)59(90)70-43(31-34(2)3)57(88)69-42(64(95)96)22-27-52(82)83/h6-8,11-12,15-18,34-35,39-47,54H,5,9-10,13-14,19-33H2,1-4H3,(H,65,75)(H,66,86)(H,67,91)(H,68,89)(H,69,88)(H,70,90)(H,71,87)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,95,96)(H,97,98,99)/t35-,39-,40-,41-,42+,43-,44-,45-,46-,47-,54-/m0/s1 |
InChI Key |
QKQRTIWHVSBBQC-FQSUHZHRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



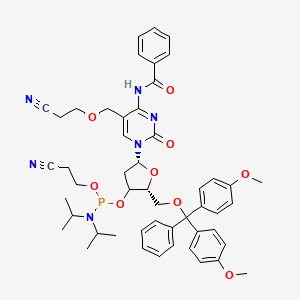
![1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea](/img/structure/B12384821.png)
![1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12384827.png)
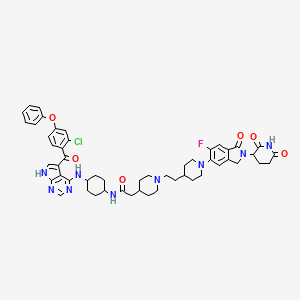
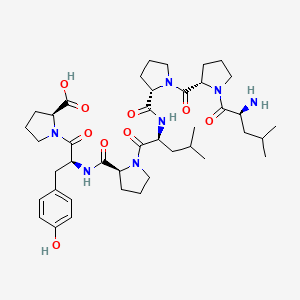
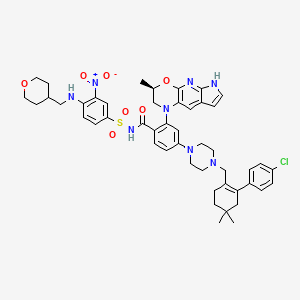
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)

![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)

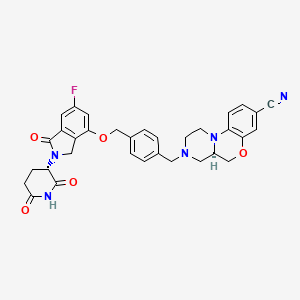
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)

